molecular formula C18H18BrNO3S B2837125 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine CAS No. 1706326-32-0

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine

Cat. No.: B2837125
CAS No.: 1706326-32-0
M. Wt: 408.31
InChI Key: JEYKUWNBSQIKRR-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine is an organic compound that features a bromophenyl group, a phenylsulfonyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine typically involves multiple steps. One common method includes the reaction of 3-bromobenzoyl chloride with 4-(phenylsulfonyl)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions, while the phenylsulfonyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromophenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    (3-Chlorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.

    (3-Bromophenyl)(4-(phenylsulfonyl)pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.

Uniqueness

The uniqueness of 4-(benzenesulfonyl)-1-(3-bromobenzoyl)piperidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromophenyl and phenylsulfonyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(3-bromophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c19-15-6-4-5-14(13-15)18(21)20-11-9-17(10-12-20)24(22,23)16-7-2-1-3-8-16/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYKUWNBSQIKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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